METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE
Description
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE is a complex organic compound with a molecular formula of C18H19ClN2O6S and a molecular weight of 426.87 This compound is known for its unique structural features, which include a benzofuran core, a chlorobenzenesulfonyl group, and a methylbenzamido moiety
Properties
Molecular Formula |
C25H20ClNO6S |
|---|---|
Molecular Weight |
497.9g/mol |
IUPAC Name |
methyl 5-[(4-chlorophenyl)sulfonyl-(4-methylbenzoyl)amino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C25H20ClNO6S/c1-15-4-6-17(7-5-15)24(28)27(34(30,31)20-11-8-18(26)9-12-20)19-10-13-22-21(14-19)23(16(2)33-22)25(29)32-3/h4-14H,1-3H3 |
InChI Key |
GCOFJAUJQWITGJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)OC)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the reaction of the benzofuran derivative with 4-chlorobenzenesulfonyl chloride under appropriate conditions to introduce the sulfonyl group.
Attachment of the Methylbenzamido Moiety: The final step involves the coupling of the intermediate with 4-methylbenzoyl chloride to form the desired compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and benzamido groups may interact with enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological context and application .
Comparison with Similar Compounds
METHYL 5-[N-(4-CHLOROBENZENESULFONYL)4-METHYLBENZAMIDO]-2-METHYL-1-BENZOFURAN-3-CARBOXYLATE can be compared with other similar compounds, such as:
Methyl N-4-[2-(5-chloro-2-methoxybenzamido)ethyl]benzenesulfonylcarbamate: This compound shares similar structural features but differs in the substitution pattern on the benzofuran core.
N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride: This compound has a similar sulfonyl group but differs in the overall structure and functional groups.
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